N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
CAS No.: 896373-21-0
Cat. No.: VC11922662
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896373-21-0 |
|---|---|
| Molecular Formula | C22H25N3O5 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
| Standard InChI | InChI=1S/C22H25N3O5/c1-29-18-10-9-15(14-19(18)30-2)11-12-23-20(26)8-5-13-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,14H,5,8,11-13H2,1-2H3,(H,23,26)(H,24,28) |
| Standard InChI Key | ISAMCZFLNCAOLB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of amides and contains a quinazolinone scaffold, a motif often associated with pharmacological significance.
Chemical Characteristics
Molecular Formula and Weight:
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Formula: C20H24N2O5
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Molecular Weight: 372.42 g/mol (calculated)
Structure:
The compound consists of:
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A dimethoxyphenyl group connected via an ethyl chain.
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A butanamide backbone.
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A tetrahydroquinazolinone ring with two keto groups at positions 2 and 4.
IUPAC Name:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives and urea or related compounds under cyclization conditions.
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Amidation Reaction: Coupling the quinazolinone intermediate with a butanoic acid derivative containing the dimethoxyphenylethyl group.
This multi-step process requires precise control over reaction conditions to ensure high yield and purity.
Analytical Data
Spectroscopic Analysis:
Key techniques used for characterization include:
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NMR (Nuclear Magnetic Resonance): Confirms the structure by identifying hydrogen and carbon environments.
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IR (Infrared Spectroscopy): Detects functional groups like amides and ketones.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
Table 1: Spectroscopic Data
| Technique | Key Findings |
|---|---|
| 1H NMR | Peaks corresponding to aromatic protons and aliphatic chains. |
| 13C NMR | Signals for carbonyl carbons in the quinazolinone ring. |
| IR Spectroscopy | Bands at ~1700 cm⁻¹ for C=O stretching in amides and ketones. |
| MS | Molecular ion peak at m/z = 372 (consistent with formula). |
Computational Studies
Molecular Docking:
Preliminary docking studies suggest that the compound may interact with enzyme active sites due to its planar quinazolinone core and flexible side chains.
Applications and Future Directions
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Drug Development: The compound's structure makes it a candidate for further optimization as an anticancer or antimicrobial agent.
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Synthetic Derivatives: Modifications to the quinazolinone or phenyl group could enhance biological activity or selectivity.
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Pharmacokinetics Studies: Future research should focus on absorption, distribution, metabolism, and excretion (ADME) properties.
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